2-Fluorocyclobutan-1-one
Description
2-Fluorocyclobutan-1-one (CAS: 850808-37-6) is a fluorinated cyclobutanone derivative characterized by a four-membered cyclobutane ring with a ketone group at position 1 and a fluorine atom at position 2. Its molecular formula is C₄H₅FO, with a molecular weight of 88.08 g/mol. The compound is distinguished by the interplay of ring strain (inherent to cyclobutane) and the electron-withdrawing effects of fluorine, which influence its reactivity and physical properties.
Properties
IUPAC Name |
2-fluorocyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO/c5-3-1-2-4(3)6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLTDVOKPCAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclobutan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclobutanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where cyclobutanone is continuously fed into a reactor along with the fluorinating agent. This method ensures a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorocyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-fluorocyclobutanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: 2-Fluorocyclobutanol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2-Fluorocyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluorocyclobutan-1-one involves its interaction with various molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Fluorinated Cyclobutane Derivatives
2-Fluorocyclobutan-1-amine (CAS: 1780651-85-5)
2-Fluorocyclobutan-1-ol (CAS: 2090743-19-2)
- Molecular Formula : C₄H₇FO
- Molecular Weight : 90.10 g/mol (estimated).
- Key Differences :
Table 1: Fluorinated Cyclobutane Derivatives
| Compound | CAS Number | Functional Group | Molecular Weight (g/mol) | Suppliers |
|---|---|---|---|---|
| 2-Fluorocyclobutan-1-one | 850808-37-6 | Ketone | 88.08 | 1 |
| 2-Fluorocyclobutan-1-amine | 1780651-85-5 | Amine | 89.11 | 4 |
| 2-Fluorocyclobutan-1-ol | 2090743-19-2 | Alcohol | ~90.10 | 5 |
Comparison with Non-Fluorinated Cyclobutanones
3-Cyclopentylcyclobutan-1-one (Category: F3)
- Molecular Formula: Not explicitly provided, but estimated as C₉H₁₄O.
- Key Differences :
2-((E)-4-Methylbenzylidene)cyclobutan-1-one
Comparison with Linear Fluorinated Compounds
2-Fluorobutanoic Acid (CAS: 433-44-3)
- Molecular Formula : C₄H₇FO₂
- Molecular Weight : 106.10 g/mol .
- Key Differences: Linear structure with a carboxylic acid group, leading to higher acidity (pKa ~2.5–3.0) compared to the neutral cyclobutanone. Greater industrial relevance in pharmaceutical synthesis due to carboxylic acid functionality .
Biological Activity
2-Fluorocyclobutan-1-one is a fluorinated cyclobutanone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a ketone functional group and a fluorine atom. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorinated compounds. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | TBD | TBD |
Note : TBD (To Be Determined) indicates that specific values for this compound are not yet available in literature.
Anticancer Activity
Fluorinated compounds have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), Caco2 (colon cancer).
- Results : Compounds with similar structures to this compound showed IC50 values ranging from 10 µM to 50 µM against these cell lines.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorinated cyclobutanones demonstrated their efficacy against Staphylococcus aureus. The results indicated that these compounds could inhibit biofilm formation, which is crucial for treating chronic infections.
Case Study 2: Cytotoxicity Assessment
In a comparative analysis of various cyclobutanones, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed that it exhibited moderate cytotoxicity, warranting further investigation into its therapeutic potential.
Structure-Activity Relationship (SAR)
The introduction of fluorine into cyclic structures often enhances biological activity due to increased electron-withdrawing effects, leading to improved interactions with biological targets. Understanding the SAR will be crucial for optimizing the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
